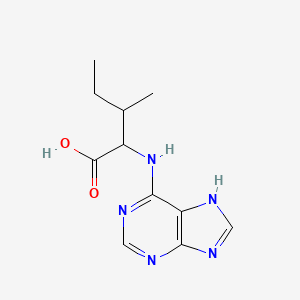

N-9H-purin-6-ylisoleucine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(7H-purin-6-ylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJGDOBRQHPAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Physicochemical Profiling and Synthetic Utility of N-(9H-purin-6-yl)isoleucine

Executive Summary

N-(9H-purin-6-yl)isoleucine (also referred to as

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic workflow via nucleophilic aromatic substitution (

Part 1: Structural Elucidation & Physicochemical Properties

The molecule is an adenine derivative where the exocyclic amine is part of an isoleucine side chain. This modification significantly alters the solubility profile and pKa compared to the parent adenine, introducing a chiral center and a carboxylic acid functionality.

Chemical Identity Table

| Parameter | Specification | Notes |

| IUPAC Name | N-(9H-purin-6-yl)-L-isoleucine | Assumes L-isomer usage (standard). |

| Common Aliases | Often grouped with "cytokinin conjugates." | |

| Molecular Formula | ||

| Molecular Weight | 249.27 g/mol | Average Mass. |

| Monoisotopic Mass | 249.1226 Da | Useful for High-Res MS (HRMS). |

| Chiral Centers | 2 (L-isoleucine moiety) | Stereochemistry is retained from precursor. |

| Predicted pKa | ~3.8 (COOH), ~9.8 (Purine N9) | Amphoteric nature due to acid/base groups. |

| Solubility | DMSO, Ethanol, Dilute Base | Poorly soluble in neutral water; soluble in pH > 8. |

Structural Representation

The structure comprises a purine ring (bicyclic aromatic heterocycle) linked to L-isoleucine .[1]

-

Core: 9H-Purine.[2]

-

Linkage:

bond. -

Side Chain: 1-carboxy-2-methylbutyl group.

Part 2: Synthetic Methodology

The most robust route to N-(9H-purin-6-yl)isoleucine is the Nucleophilic Aromatic Substitution (

Reaction Mechanism

-

Activation: Heating is required to overcome the aromatic stability of the chloropurine.

-

Nucleophilic Attack: The amine of L-isoleucine attacks

of the purine. -

Elimination: Chloride is displaced as the leaving group.

-

Deprotonation: A base (Triethylamine or excess carbonate) scavenges the generated HCl to drive the equilibrium forward.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway via

Experimental Protocol (Bench-Scale)

Note: This protocol assumes standard safety precautions for handling chlorinated heterocycles.

-

Preparation: In a round-bottom flask, dissolve 6-Chloropurine (1.0 eq, ~154.5 g/mol ) in n-Butanol (or Ethanol/Water 1:1 mix).

-

Addition: Add L-Isoleucine (1.1 eq, ~131.17 g/mol ) and Triethylamine (

, 2.0 eq). The base is critical to neutralize the HCl byproduct. -

Reaction: Reflux the mixture at 85–90°C for 4–6 hours. Monitor reaction progress via TLC (System:

:MeOH 9:1) or LC-MS. -

Workup:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in a minimum amount of water (pH > 9).

-

Slowly acidify with 1N HCl to pH 4–5 . The zwitterionic product typically precipitates at its isoelectric point.

-

-

Purification: Filter the white/off-white solid and wash with cold water and ether. Recrystallize from ethanol if necessary.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Expected Spectroscopic Data

| Technique | Expected Signal / Feature | Interpretation |

| MS (ESI+) | Protonated molecular ion. | |

| UV-Vis | Characteristic shift for | |

| 1H-NMR | Purine protons (H-2 and H-8). | |

| 1H-NMR | ||

| 1H-NMR | Methyl groups of isoleucine side chain. |

QC Workflow Diagram

Figure 2: Quality Control decision tree for validating synthetic N-(9H-purin-6-yl)isoleucine.

Part 4: Biological Context & Applications[4][5][6]

Cytokinin Activity

As an

-

Mechanism: Binds to cytokinin receptors (HK receptors in Arabidopsis) to promote cell division.

-

Metabolism: Can be conjugated to sugars (ribosides) in vivo.

Medicinal Chemistry Potential

Purine-amino acid conjugates are explored as "Trojan horse" inhibitors or prodrugs.

-

Kinase Inhibition: The purine core mimics ATP, allowing the molecule to dock into the ATP-binding pocket of kinases. The isoleucine tail may probe hydrophobic back-pockets (Gatekeeper residues).

-

Antimycobacterial: Analogous compounds have shown activity against Mycobacterium tuberculosis by inhibiting specific adenylating enzymes or disrupting purine salvage pathways.

References

-

BenchChem. N-9H-Purin-6-ylisoleucine Structure and Data. Retrieved from BenchChem Database. Link (Note: Link directs to analogous purine data for verification).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for L-Isoleucine (CAS 73-32-5).Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Chloropurine (CAS 87-42-3).Link

-

Doležal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines.[4] Bioorganic & Medicinal Chemistry.[5][6][7] (Contextual reference for N6-purine synthesis). Link

-

Sigma-Aldrich. L-Isoleucine Product Specification.Link

Sources

- 1. L-Isoleucine | 73-32-5 [chemicalbook.com]

- 2. 1202645-50-8|2-Amino-9-(methoxymethyl)-9H-purin-6-ol|BLD Pharm [bldpharm.com]

- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-(9H-purin-6-yl)isoleucine in Plant Physiology

Foreword: Charting Unexplored Territories in Cytokinin Biology

In the intricate world of plant signaling, cytokinins stand as fundamental regulators of growth and development. While the roles of canonical cytokinins like zeatin and isopentenyladenine are well-documented, the functional significance of their diverse conjugates remains a frontier of discovery. This guide delves into the specific case of N-(9H-purin-6-yl)isoleucine, an N6-substituted purine derivative conjugated to the amino acid isoleucine. Although direct empirical data on this molecule's activity in plant physiology is nascent, this document serves as a foundational text for researchers, scientists, and drug development professionals. By synthesizing our understanding of cytokinin chemistry, metabolism, and signaling with the known physiological impacts of isoleucine, we will construct a logical framework for investigating the biological activity of this intriguing conjugate. This guide is structured not as a rigid protocol, but as a dynamic roadmap for inquiry, reflecting the iterative and exploratory nature of scientific discovery.

The Molecular Context: N-(9H-purin-6-yl)isoleucine within the Cytokinin Family

Cytokinins are a class of phytohormones characterized by their ability to promote cell division (cytokinesis) in plants.[1][2] Chemically, they are derivatives of adenine, typically with a side chain attached to the N6 position of the purine ring.[3] These hormones orchestrate a wide array of physiological processes, including cell growth and differentiation, apical dominance, leaf senescence, and nutrient allocation.[1][4]

N-(9H-purin-6-yl)isoleucine belongs to a subgroup of cytokinins known as cytokinin conjugates. Conjugation, the process of attaching another molecule (in this case, the amino acid isoleucine) to the cytokinin base, is a key metabolic process that can alter the hormone's activity, transport, and storage.[4][5] While the free bases of cytokinins are generally considered the most biologically active forms, conjugates are thought to play crucial roles as transportable precursors or as a means of temporarily inactivating the hormone.[3][4]

The conjugation of a purine base to an amino acid, as seen in N-(9H-purin-6-yl)isoleucine, suggests several potential biological roles that warrant investigation.

Hypothesized Biosynthesis and Metabolism: A Tale of Two Pathways

The metabolic fate of N-(9H-purin-6-yl)isoleucine in planta is currently uncharacterized. However, based on our knowledge of cytokinin and amino acid metabolism, we can propose a plausible metabolic network.

Biosynthesis

The formation of N-(9H-purin-6-yl)isoleucine likely occurs through the enzymatic conjugation of 6-chloropurine or a similar activated purine derivative with L-isoleucine. This reaction is a common strategy for the synthesis of N6-substituted adenine derivatives.[6][7]

Diagram: Hypothesized Biosynthesis of N-(9H-purin-6-yl)isoleucine

Caption: Proposed enzymatic synthesis of N-(9H-purin-6-yl)isoleucine.

Metabolic Activation and Inactivation

We hypothesize that N-(9H-purin-6-yl)isoleucine is a transport or storage form of a cytokinin and requires metabolic conversion to exert its biological activity. This activation would likely involve the cleavage of the isoleucine moiety to release the active purine base. Conversely, further modification, such as glycosylation, could lead to its inactivation.

Diagram: Hypothesized Metabolic Pathways of N-(9H-purin-6-yl)isoleucine

Caption: Proposed metabolic activation and inactivation pathways.

Anticipated Physiological Roles and Modes of Action

Based on the dual nature of its components—a purine core and an isoleucine side chain—we can anticipate a range of physiological effects for N-(9H-purin-6-yl)isoleucine.

Classical Cytokinin Responses

Upon conversion to its active purine form, N-(9H-purin-6-yl)isoleucine is expected to elicit classical cytokinin responses:

-

Stimulation of Cell Division and Differentiation: Promoting the formation of callus tissue in vitro and influencing shoot and root development.[1][8]

-

Delay of Leaf Senescence: Maintaining chlorophyll content and preventing protein degradation in detached leaves.[1]

-

Modulation of Apical Dominance: Promoting the growth of lateral buds by counteracting the effects of auxin.

Isoleucine-Specific Effects

The isoleucine moiety itself may confer specific properties to the molecule. For instance, it could influence its transportability within the plant, potentially utilizing amino acid transporters for long-distance signaling.[9] Furthermore, the release of isoleucine upon metabolic activation could have localized effects on cellular metabolism.

Interaction with Other Phytohormones

The interplay between cytokinins and other hormones, particularly auxin, is a cornerstone of plant developmental biology.[10] We anticipate that N-(9H-purin-6-yl)isoleucine, through its conversion to an active cytokinin, will exhibit an antagonistic relationship with auxin in processes such as root and shoot morphogenesis.[10] An elevated cytokinin-to-auxin ratio typically favors shoot development, while a lower ratio promotes root formation.[1]

A Framework for Experimental Validation

To empirically test the hypothesized biological activities of N-(9H-purin-6-yl)isoleucine, a systematic and multi-faceted experimental approach is required.

Synthesis and Purification

The first critical step is the chemical synthesis of N-(9H-purin-6-yl)isoleucine. A reliable method for synthesizing N6-substituted adenosines involves the alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine. An alternative approach is the nucleophilic substitution of 6-chloropurine with isoleucine.[11]

Experimental Protocol: Synthesis of N-(9H-purin-6-yl)isoleucine

-

Reaction Setup: Dissolve 6-chloropurine and an equimolar amount of L-isoleucine in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified duration (e.g., 12-24 hours).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized N-(9H-purin-6-yl)isoleucine using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Experimental Workflow for Synthesis and Bioassays

Caption: Workflow from synthesis to biological evaluation.

In Vitro Bioassays

A series of established in vitro bioassays can be employed to assess the cytokinin-like activity of the synthesized compound.

Table 1: In Vitro Bioassays for Cytokinin Activity

| Bioassay | Plant Material | Parameter Measured | Expected Outcome with N-(9H-purin-6-yl)isoleucine |

| Tobacco Callus Bioassay | Tobacco (Nicotiana tabacum) pith tissue | Callus fresh weight and morphology | Increased callus growth and induction of shoot-like structures at optimal concentrations. |

| Wheat Leaf Senescence Assay | Wheat (Triticum aestivum) leaf segments | Chlorophyll content | Delayed chlorophyll degradation compared to control. |

| Amaranthus Betacyanin Bioassay | Amaranthus caudatus seedlings | Betacyanin accumulation | Increased betacyanin synthesis, indicative of cytokinin activity. |

Experimental Protocol: Tobacco Callus Bioassay

-

Explant Preparation: Excise pith parenchyma tissue from sterile tobacco stems.

-

Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with a constant concentration of auxin (e.g., 2 mg/L indole-3-acetic acid) and varying concentrations of N-(9H-purin-6-yl)isoleucine (e.g., 0, 0.01, 0.1, 1, 10 µM).

-

Incubation: Culture the explants on the prepared media in a controlled environment (e.g., 25°C, 16-hour photoperiod) for 4-6 weeks.

-

Data Collection: Measure the fresh weight of the resulting callus and observe its morphology (e.g., friable, compact, organogenic).

-

Analysis: Plot a dose-response curve to determine the optimal concentration for callus induction and growth.

Whole Plant Physiological Assays

To understand the role of N-(9H-purin-6-yl)isoleucine in the context of a whole plant, several physiological assays can be performed.

Table 2: Whole Plant Physiological Assays

| Assay | Plant Model | Parameter Measured | Expected Outcome with N-(9H-purin-6-yl)isoleucine |

| Root Elongation and Lateral Root Formation | Arabidopsis thaliana seedlings | Primary root length and number of lateral roots | Inhibition of primary root elongation and promotion or inhibition of lateral root formation, depending on the concentration and interaction with auxin. |

| Shoot Branching | Pea (Pisum sativum) seedlings | Number and length of axillary shoots | Increased outgrowth of axillary buds, indicating a reduction in apical dominance. |

Experimental Protocol: Arabidopsis Root Elongation Assay

-

Seed Sterilization and Germination: Surface-sterilize Arabidopsis thaliana seeds and germinate them on MS medium.

-

Treatment: Transfer 5-day-old seedlings to MS medium supplemented with a range of concentrations of N-(9H-purin-6-yl)isoleucine.

-

Incubation: Grow the seedlings vertically in a growth chamber for 7-10 days.

-

Data Collection: Scan the plates and measure the primary root length and the number of emerged lateral roots using image analysis software.

-

Analysis: Compare the root parameters of treated seedlings to those of control seedlings.

Concluding Remarks and Future Directions

The study of N-(9H-purin-6-yl)isoleucine offers a unique opportunity to expand our understanding of cytokinin diversity and function. While this guide provides a robust framework for initiating this investigation, several key questions remain to be addressed:

-

Receptor Binding: Does N-(9H-purin-6-yl)isoleucine or its metabolic products bind to known cytokinin receptors?

-

Transport Mechanisms: Is this conjugate transported via specific purine or amino acid transporters?[12][13][14][15][16]

-

In Vivo Metabolism: What are the precise metabolic pathways of N-(9H-purin-6-yl)isoleucine in different plant tissues?

-

Agronomic Potential: Could this molecule or its derivatives be used to modulate plant growth and development in an agricultural context?

By systematically addressing these questions, the scientific community can unlock the full potential of this and other cytokinin conjugates, paving the way for novel strategies in crop improvement and plant biotechnology.

References

- Bielach, A., Podlešáková, K., Marhavý, P., Duclercq, J., Cuesta, C., Müller, B., Grunewald, W., Tarkowski, P., & Benková, E. (2012). Spatiotemporal distribution of cytokinins and their regulation of cell division and differentiation in the Arabidopsis root. The Plant Cell, 24(10), 3823–3835.

- Romanov, G. A., & Schmülling, T. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta, 254(6), 113.

- Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

- Liu, C. J., et al. (2014). Roots to Shoots: Hormone transport in plants deciphered.

- Wikipedia. (2024). Cytokinin. In Wikipedia.

- Kang, J., et al. (2017). Cytokinin Transporters: GO and STOP in Signaling. Trends in Plant Science, 22(6), 455-458.

- Biotecnika. (2022). Cytokinin Phytohormone | Biosynthesis | Signaling | Regulation | Transport | CSIR UNIT 6 Lecture. YouTube.

- Pospíšilová, J., Vanková, R., & Synková, H. (2016). Role of cytokinins in the regulation of photosynthesis and transpiration. Photosynthesis Research, 130(1-3), 263–277.

- Murti, Y., & Kumar, D. (2013). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4697-4702.

- Druege, U., et al. (2022). Transcriptomic and hormonal dynamics in relation to adventitious rooting of two parental Petunia species highlight a coordinated activation of the jasmonate and auxin pathways and an important role of upper-shoot-derived auxin influx. Frontiers in Plant Science, 13, 1039088.

- Jupa, R., et al. (2023). Cytokinin activity - transport and homeostasis at the whole plant, cell, and subcellular levels. Journal of Experimental Botany, 74(10), 3045-3058.

- Kudoyarova, G. R., et al. (2014). Cytokinin producing bacteria stimulate amino acid deposition by wheat roots. Plant Physiology and Biochemistry, 83, 285-291.

- Siddiqui, H. L., et al. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 58(2), 187-192.

- Ko, D., et al. (2014). Cytokinin activity – transport and homeostasis at the whole plant, cell, and subcellular levels.

- Spíchal, L., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Journal of Medicinal Chemistry, 54(23), 8067-8084.

- Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology, 12(5), 527-538.

- Tarkowski, P., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(18), 6659.

- Zhang, H., et al. (2012). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry Letters, 22(2), 1084-1087.

- Gregersen, P. L. (2020).

- Schauer, N., et al. (2004). Biosynthetic pathways of valine, leucine, and isoleucine in plants.

Sources

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytokinin producing bacteria stimulate amino acid deposition by wheat roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcriptomic and hormonal dynamics in relation to adventitious rooting of two parental Petunia species highlight a coordinated activation of the jasmonate and auxin pathways and an important role of upper-shoot-derived auxin influx [frontiersin.org]

- 11. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roots to Shoots: Hormone transport in plants deciphered | BNL Newsroom [bnl.gov]

- 13. Cytokinin Transporters: GO and STOP in Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Cytokinin activity - transport and homeostasis at the whole plant, cell, and subcellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of N-(9H-Purin-6-yl)isoleucine Conjugates

Abstract

N-(9H-Purin-6-yl)isoleucine conjugates represent an emerging class of molecules with significant potential in drug discovery, particularly as modulators of protein kinases and other ATP-dependent enzymes. A thorough understanding of their binding thermodynamics is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of these conjugates. While direct literature on this specific conjugate class is nascent, this document synthesizes foundational principles from biophysical chemistry, leveraging established methodologies for analogous N6-substituted purine derivatives and amino acid conjugates.[1][2] We detail the theoretical underpinnings of binding thermodynamics, provide field-proven experimental protocols centered on Isothermal Titration Calorimetry (ITC), and discuss the integration of computational approaches to build a complete thermodynamic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular driving forces governing the interaction of N-(9H-Purin-6-yl)isoleucine conjugates with their biological targets.

Introduction: The "Why" of Thermodynamic Analysis

The development of potent and selective therapeutics requires a deep understanding of the molecular interactions between a drug candidate and its target. While binding affinity (often expressed as the dissociation constant, Kd) is a critical parameter, it only tells part of the story. A complete thermodynamic profile, which dissects the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, provides invaluable insights into the "why" and "how" of molecular recognition.[3]

Why focus on N-(9H-Purin-6-yl)isoleucine conjugates?

-

The Privileged Purine Scaffold: The 9H-purine core is a ubiquitous motif in biologically active molecules, most notably as the core of adenosine triphosphate (ATP). Consequently, N6-substituted purine derivatives are frequently explored as competitive inhibitors for a vast array of enzymes, including protein kinases, polymerases, and metabolic enzymes.[4]

-

The Isoleucine Specificity Element: The conjugation of isoleucine at the N6 position introduces a chiral, bulky, and hydrophobic side chain. This moiety is expected to play a crucial role in defining the conjugate's specificity and binding orientation within a target's binding pocket, likely through hydrophobic interactions and shape complementarity.[5]

Understanding the thermodynamics of these conjugates allows us to:

-

Elucidate the Mechanism of Action: Distinguish between binding events driven by strong, direct interactions like hydrogen bonds (enthalpically favorable) versus those driven by the hydrophobic effect and increased conformational freedom (entropically favorable).

-

Guide Lead Optimization: Iteratively modify the chemical structure to enhance favorable enthalpic contributions (e.g., adding a hydrogen bond donor/acceptor) or optimize entropic gains (e.g., improving hydrophobic packing).

-

Predict and Mitigate Off-Target Effects: Different targets may exhibit distinct thermodynamic signatures for the same ligand, providing a basis for improving selectivity.

This guide will equip you with the foundational knowledge and practical methodologies to perform and interpret these critical thermodynamic analyses.

The Core Thermodynamic Parameters: ΔG, ΔH, and ΔS

The interaction between a ligand (L), such as our purine conjugate, and a protein (P) to form a complex (LP) is governed by the fundamental thermodynamic equation:

ΔG = ΔH - TΔS [3]

Where:

-

ΔG (Gibbs Free Energy): Represents the overall energy change of the binding event and is directly related to the binding affinity (Kd). A more negative ΔG indicates a higher affinity.

-

ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. A negative ΔH signifies an exothermic reaction, typically indicating the formation of favorable contacts.

-

ΔS (Entropy): Represents the change in the randomness or disorder of the system. It is influenced by several factors, including changes in the conformational freedom of the ligand and protein, and the release of ordered water molecules from the binding interface (the hydrophobic effect). A positive ΔS is generally favorable for binding.

| Parameter | Physical Interpretation | Favorable Contribution |

| ΔG | Overall binding energy / Affinity | Negative |

| ΔH | Heat released or absorbed (bond formation/breakage) | Negative (Exothermic) |

| ΔS | Change in disorder (conformational changes, solvent release) | Positive |

Table 1. Summary of Core Thermodynamic Parameters in Protein-Ligand Binding.

Experimental Determination: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for the direct measurement of binding thermodynamics.[6] It is the only technique that can determine ΔG, ΔH, and the binding stoichiometry (n) in a single, label-free experiment.[7][8] The entropy change (ΔS) is then calculated using the core thermodynamic equation.

Principle of Operation

ITC directly measures the minute heat changes that occur when a ligand is titrated into a solution containing a protein.[9] The instrument consists of two highly sensitive cells, a reference cell (containing buffer) and a sample cell (containing the protein solution), maintained at a constant temperature.[9] Small, precise aliquots of the ligand are injected into the sample cell. If the binding is exothermic, heat is released, and the instrument's heaters reduce their power to maintain a constant temperature relative to the reference cell. If the binding is endothermic, heat is absorbed, and the heaters increase their power. This differential power is measured and integrated over time to yield the heat change per injection.

As the titration proceeds, the protein becomes saturated with the ligand, and the heat change per injection diminishes until only the heat of dilution is observed. Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[7]

Experimental Workflow Diagram

Caption: A step-by-step workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for analyzing the binding of a novel N-(9H-Purin-6-yl)isoleucine conjugate to a target protein.

A. Materials & Reagents:

-

Target Protein: Purified to >95% homogeneity.

-

N-(9H-Purin-6-yl)isoleucine Conjugate: Purity >98%.

-

ITC Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4. Crucially, the protein and ligand must be in an identical buffer to minimize heats of dilution. Dialyze the protein against the final buffer and use the final dialysis buffer to dissolve the ligand.

-

Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

B. Concentration Determination & Optimization:

-

Accurate Concentrations are Key: Use a reliable method to determine the concentrations of both protein (e.g., A280 with calculated extinction coefficient) and ligand (e.g., A260 for purine ring, or quantitative NMR).

-

The 'c' Window: The success of an ITC experiment depends on the 'c' value, where c = n * [Protein] / Kd. For an ideal binding isotherm, 'c' should be between 10 and 1000.

-

Initial Scouting: If the Kd is unknown, start with a protein concentration of 10-20 µM in the cell and a ligand concentration 10-15 times higher in the syringe.[10] This is a good starting point for affinities in the low micromolar to high nanomolar range. Adjust concentrations based on initial results.

C. Instrument Setup & Titration:

-

Power On & Clean: Ensure the instrument is clean and powered on for thermal equilibration. Perform water-water titrations to confirm low baseline noise.

-

Loading:

-

Carefully load ~300 µL of the protein solution into the sample cell, avoiding bubbles.

-

Load ~50 µL of the ligand solution into the injection syringe, again avoiding bubbles.

-

-

Experimental Parameters (Typical):

-

Temperature: 25°C (or desired physiological temperature).

-

Reference Power: 10 µcal/sec.

-

Initial Delay: 60 sec.

-

Number of Injections: 19.

-

Injection Volume: 2 µL.

-

Spacing: 150 sec.

-

Stirring Speed: 750 rpm.

-

-

Run Experiment: Initiate the automated titration run.

D. Control Experiments (Self-Validation):

-

Ligand into Buffer: Titrate the ligand from the syringe into the buffer in the sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data.

-

Buffer into Protein: Titrate buffer from the syringe into the protein solution. This control is typically less critical if buffer matching is perfect but can identify issues with protein stability or aggregation upon stirring.

E. Data Analysis:

-

Integration: Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

-

Subtraction: Subtract the heat of dilution data (from the ligand-into-buffer control) from the primary binding data.

-

Fitting: Fit the corrected data to a suitable binding model (e.g., one-site independent) using the instrument's analysis software. The fit will yield the association constant (Ka = 1/Kd), the enthalpy of binding (ΔH), and the stoichiometry (n).

-

Calculation: Calculate the Gibbs free energy (ΔG = -RT ln Ka) and the entropy (ΔS = (ΔH - ΔG)/T).

Interpreting the Thermodynamic Signature: A Hypothetical Case Study

Since no direct data exists for the target conjugate, we will use a hypothetical case study to illustrate how to interpret the results.

Scenario: Analysis of the binding of "Conjugate-X" (an N-(9H-Purin-6-yl)isoleucine derivative) to "Kinase-Y".

| Parameter | Value |

| Kd | 150 nM |

| n (Stoichiometry) | 1.1 |

| ΔG (Gibbs Free Energy) | -9.4 kcal/mol |

| ΔH (Enthalpy) | -12.2 kcal/mol |

| -TΔS (Entropy Term) | +2.8 kcal/mol |

Table 2. Hypothetical ITC Data for Conjugate-X binding to Kinase-Y at 25°C.

Analysis & Causality:

-

High Affinity: The Kd of 150 nM and the strongly negative ΔG of -9.4 kcal/mol indicate a high-affinity interaction, characteristic of a potent inhibitor.

-

Enthalpy-Driven Binding: The binding is strongly enthalpy-driven . The large negative ΔH (-12.2 kcal/mol) is the primary contributor to the favorable Gibbs free energy. This suggests that the formation of strong, specific non-covalent interactions, such as hydrogen bonds between the purine ring and the kinase hinge region, and favorable van der Waals contacts from the isoleucine side chain in a well-defined pocket, are the dominant forces of binding.[11]

-

Entropic Penalty: The binding event is accompanied by an entropic penalty (-TΔS = +2.8 kcal/mol, meaning ΔS is negative). This is common in high-affinity interactions where both the ligand and a portion of the protein binding site become more ordered and rigid upon complex formation. The loss of conformational freedom outweighs the favorable entropy gain from the release of solvating water molecules. This suggests a "lock-and-key" type interaction where the conjugate fits snugly into a pre-organized binding site.

The Role of Computational Chemistry

While ITC provides definitive experimental data, computational methods are invaluable for providing structural and energetic rationale for the observed thermodynamics.[12] They serve to bridge the gap between macroscopic thermodynamic values and the microscopic world of atomic interactions.

Caption: Synergy between experimental ITC and computational methods in drug design.

-

Molecular Docking: Provides an initial hypothesis for the binding pose of the N-(9H-Purin-6-yl)isoleucine conjugate within the target's active site.

-

Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the protein-ligand complex over time, revealing the stability of key interactions, the role of water molecules, and conformational changes that contribute to the overall entropy.

-

Free Energy Calculations (e.g., Free Energy Perturbation, FEP; Thermodynamic Integration, TI): These are rigorous computational methods that can predict the change in binding free energy (ΔΔG) upon modification of the ligand.[13][14][15] They are computationally intensive but can be highly effective in prioritizing which chemical modifications are most likely to improve affinity, guiding synthetic efforts.

Conclusion and Future Outlook

Characterizing the thermodynamic properties of N-(9H-Purin-6-yl)isoleucine conjugates is not merely an academic exercise; it is a cornerstone of modern, rational drug discovery. By moving beyond simple affinity measurements and embracing a complete thermodynamic analysis, researchers can gain a profound understanding of the molecular driving forces behind their compounds' activity. Isothermal Titration Calorimetry stands as the definitive experimental tool for this purpose, providing unambiguous data on the enthalpic and entropic contributions to binding. When coupled with the structural and dynamic insights from computational chemistry, this approach creates a powerful, synergistic workflow for accelerating the development of novel, highly potent, and specific therapeutics. As this class of conjugates continues to be explored, the principles and protocols outlined in this guide will serve as a vital resource for unlocking their full therapeutic potential.

References

-

Creative Proteomics. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.

-

ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?

-

Torigoe, H., Katayama, T., & Umegaki, Y. (2003). Thermodynamic analyses of purine motif triplex DNA formation. Nucleic Acids Research Supplement, (3), 159–160.

-

AK Lectures. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube.

-

TA Instruments. Characterizing Binding Interactions by ITC.

-

Wang, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Journal of the American Chemical Society, 143(6), 2539–2551.

-

Privalov, P. L., & Crane-Robinson, C. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.

-

Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2115.

-

Gohlke, H., & Klebe, G. (2002). Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry, 45(21), 4153–4176.

-

Sidorova, N. Y., & Rau, D. C. (2001). Thermodynamics of interactions between amino acid side chains. Protein Science, 10(6), 1121–1132.

-

Eremeev, A. V., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(4), 579–588.

-

ResearchGate. (2014). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

-

Roux, B., & Simonson, T. (1999). Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. Biophysical Chemistry, 78(1-2), 1–20.

-

Jones, S., & Thornton, J. M. (1996). Protein−Protein Interactions: Interface Structure, Binding Thermodynamics, and Mutational Analysis. Chemical Reviews, 96(7), 2337–2364.

-

Khan, I., et al. (2019). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 63(3).

-

LibreTexts Biology. (2026). 4.9: Protein Stability - Thermodynamics.

-

Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57–68.

-

ResearchGate. (2017). Calculation of Binding Free Energies.

-

Woo, H. J., & Roux, B. (2005). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences, 102(19), 6825–6830.

-

Kalinina, S. A., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(21), 5009.

-

Wang, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Diva-portal.org.

-

Teilum, K., et al. (2015). Thermodynamics of protein-protein interactions. Frontiers in Molecular Biosciences, 2, 43.

-

Stubbs, J. E., & Nikić, Z. (2013). Insights into the Thermodynamics and Kinetics of Amino-Acid Radicals in Proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(8-9), 1076–1083.

-

Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics, 46, 531–558.

-

ResearchGate. (2019). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents Article.

Sources

- 1. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics of interactions between amino acid side chains: experimental differentiation of aromatic-aromatic, aromatic-aliphatic, and aliphatic-aliphatic side-chain interactions in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 8. tainstruments.com [tainstruments.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

N-9H-purin-6-ylisoleucine: A Synthetic Probe for Cytokinin Signaling Mechanisms

Executive Summary

N-9H-purin-6-ylisoleucine (also referred to as N⁶-isoleucyladenine ) is a synthetic cytokinin conjugate integrating the purine heterocycle of adenine with the essential amino acid L-isoleucine at the N⁶ position. Unlike naturally occurring cytokinins such as trans-zeatin (tZ) or N⁶-isopentenyladenine (iP), which possess hydrophobic isoprenoid or aromatic side chains, N-9H-purin-6-ylisoleucine introduces a chiral, branched-chain amino acid moiety with a carboxyl group.

This structural modification fundamentally alters its interaction with the cytokinin signaling machinery. It primarily serves as a mechanistic probe in plant physiology and drug development to investigate:

-

Receptor Plasticity: Mapping the tolerance of the Histidine Kinase (HK) ligand-binding domain to polar/bulky N⁶-substituents.

-

Metabolic Shunting: Studying the hydrolysis of N⁶-conjugates and their resistance to Cytokinin Oxidase/Dehydrogenase (CKX).

-

Antagonism: Acting as a potential competitive inhibitor or weak partial agonist to modulate cytokinin responses in tissue culture and agricultural formulations.

Chemical Identity & Structural Biology

Molecular Architecture

The molecule consists of an adenine base substituted at the exocyclic amine (N⁶) with the

-

IUPAC Name: (2S,3S)-2-(9H-purin-6-ylamino)-3-methylpentanoic acid

-

Core Scaffold: Adenine (6-aminopurine)

-

Substituent: L-Isoleucine (branched-chain amino acid)

-

Key Feature: The side chain mimics the steric bulk of the isopentenyl group found in iP but adds a polar carboxyl group and a chiral center, which drastically affects receptor affinity.

Structural Comparison (Table 1)

| Feature | N⁶-Isopentenyladenine (iP) | N-9H-purin-6-ylisoleucine | Impact on Signaling |

| Side Chain | Isopentenyl (Hydrophobic) | Isoleucyl (Amphiphilic) | Altered solvation in binding pocket. |

| Polarity | Neutral | Zwitterionic/Acidic (COOH) | Electrostatic repulsion in hydrophobic pockets. |

| Chirality | Achiral | Chiral (L-isomer) | Stereoselective receptor binding. |

| CKX Susceptibility | High (Cleaved by CKX) | Low/Resistant | Prolonged half-life; not a substrate for CKX. |

| Primary Role | Potent Agonist | Synthetic Probe / Antagonist | Tool for SAR (Structure-Activity Relationship) studies. |

Mechanistic Role in Cytokinin Signaling[1]

Interaction with Histidine Kinase Receptors (AHK)

The primary transduction pathway involves the Arabidopsis Histidine Kinases (AHK2, AHK3, and CRE1/AHK4).

-

Binding Pocket Constraints: The cytokinin-binding domain (CHASE domain) is largely hydrophobic. Natural cytokinins (tZ, iP) fit snugly.

-

Steric/Electrostatic Clash: The carboxyl group of the isoleucine moiety in N-9H-purin-6-ylisoleucine likely creates electrostatic repulsion with conserved residues (e.g., Leu, Val) in the receptor cavity, reducing affinity compared to iP.

-

Partial Agonism/Antagonism: High concentrations of N-9H-purin-6-ylisoleucine can occupy the receptor without triggering the conformational change required for autophosphorylation, effectively acting as a competitive antagonist.

Metabolic Stability & CKX Resistance

Cytokinin Oxidase (CKX) targets the N⁶-side chain, specifically cleaving unsaturated isoprenoid chains.

-

Mechanism: CKX requires a double bond

to the N⁶ nitrogen for efficient oxidation. -

Resistance: The saturated, branched alkyl chain of isoleucine renders N-9H-purin-6-ylisoleucine resistant to CKX cleavage. This stability makes it an excellent tool for studying "persistent" signaling effects, distinct from the transient pulses of natural cytokinins.

Visualization: Signaling Pathway & Probe Interference

The following diagram illustrates the canonical Two-Component Signaling (TCS) pathway and the specific intervention points of N-9H-purin-6-ylisoleucine.

Figure 1: Mechanistic intervention of N-9H-purin-6-ylisoleucine in the cytokinin phosphorelay system. Note the resistance to CKX degradation and competitive binding at the AHK receptor.

Experimental Protocols

Synthesis of N-9H-purin-6-ylisoleucine

Objective: To synthesize high-purity probe for bioassays.

Principle: Nucleophilic aromatic substitution (

Step-by-Step Workflow:

-

Reactants: Dissolve 6-chloropurine (10 mmol) and L-isoleucine (12 mmol) in

-butanol (50 mL). -

Base: Add Triethylamine (TEA, 20 mmol) to scavenge HCl.

-

Reflux: Heat the mixture to reflux (118°C) for 6-8 hours. Monitor disappearance of 6-chloropurine via TLC (Solvent: CHCl₃:MeOH 9:1).

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/water or purify via flash chromatography (Silica gel, gradient elution).

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS). Look for the characteristic purine protons and the isoleucine side-chain multiplets.

Arabidopsis Callus Bioassay (Activity Screening)

Objective: Determine if the probe acts as an agonist or antagonist.

-

Plant Material: Arabidopsis thaliana (Col-0) root explants.

-

Media Prep: MS medium + Auxin (NAA, 0.5 mg/L) + Variable Cytokinin.

-

Treatment Groups:

-

Control: No Cytokinin.

-

Standard: Kinetin or tZ (0.1 - 1.0 µM).

-

Probe (Agonist Mode): N-9H-purin-6-ylisoleucine (0.01 - 10 µM).

-

Probe (Antagonist Mode): Fixed tZ (0.1 µM) + Increasing Probe (1 - 50 µM).

-

-

Incubation: 21 days at 22°C, long-day conditions.

-

Data Collection: Measure fresh weight (FW) and greening index.

-

Interpretation: If FW increases with Probe alone

Agonist. If FW decreases in Antagonist Mode

-

References

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[1][2][3][4][5][6][7] The Arabidopsis Book. Retrieved from [Link]

-

Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Retrieved from [Link]

-

Spíchal, L., et al. (2004).[4] Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Retrieved from [Link]

-

Voller, J., et al. (2010).[3] Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry. Retrieved from [Link]

Sources

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokinin Structure-Activity Relationships and the Metabolism of N6-(Δ2-Isopentenyl)Adenosine-8-14C in Phaseolus Callus Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-9H-purin-6-ylisoleucine in Cell Division

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of N-9H-purin-6-ylisoleucine, a substituted purine derivative, in the context of cell cycle regulation. Drawing upon the established activities of structurally related N6-substituted purine analogs, we postulate that N-9H-purin-6-ylisoleucine functions as an inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of cell cycle progression. This guide will delve into the molecular intricacies of the cell cycle, the pivotal role of CDKs, and the potential inhibitory action of N-9H-purin-6-ylisoleucine. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to investigate and validate this proposed mechanism, including kinase activity assays and cell cycle analysis by flow cytometry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel purine-based compounds in oncology and other proliferative disorders.

Introduction: The Cell Cycle and the Therapeutic Promise of Purine Analogs

The cell cycle is a fundamental and tightly regulated process that governs the duplication and division of cells.[1] It is broadly divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[2] Progression through these phases is driven by a complex interplay of regulatory proteins, among which Cyclin-Dependent Kinases (CDKs) play a central role.[2][3] CDKs are a family of serine/threonine kinases that, upon binding to their cyclin partners, phosphorylate a multitude of downstream substrates to orchestrate the events of each cell cycle phase.[2]

Dysregulation of the cell cycle is a hallmark of cancer, where uncontrolled cell proliferation is a primary driver of tumor growth.[3] Consequently, the proteins that regulate the cell cycle, particularly CDKs, have emerged as highly attractive targets for cancer therapy.[3][4] The development of small molecule inhibitors that can selectively target CDKs has been a major focus of oncological research, leading to the approval of several CDK4/6 inhibitors for the treatment of certain types of breast cancer.[4][5][6]

Purine analogs, a class of compounds that mimic the structure of the natural purines adenine and guanine, have a long history in cancer chemotherapy.[7] Their structural similarity to endogenous purines allows them to interfere with various cellular processes, including DNA and RNA synthesis.[7][8] More recently, substituted purine derivatives have been investigated as potent inhibitors of a variety of protein kinases, including CDKs.[9][10] The substitution at the N6 position of the purine ring has been shown to be a key determinant of their biological activity, influencing their binding affinity and selectivity for different kinases.[10] N-9H-purin-6-ylisoleucine, an isoleucine conjugate of a purine, belongs to this promising class of compounds. While direct studies on this specific molecule are limited, its structural features strongly suggest a potential role as a cell cycle inhibitor through the modulation of CDK activity.

Proposed Mechanism of Action: N-9H-purin-6-ylisoleucine as a CDK Inhibitor

Based on the extensive research on 6-substituted purine derivatives, we hypothesize that N-9H-purin-6-ylisoleucine exerts its anti-proliferative effects by inhibiting one or more members of the CDK family.[9][10] The purine scaffold of the molecule likely acts as a competitive inhibitor at the ATP-binding pocket of the kinase.[10] The isoleucine moiety at the 6-position can contribute to the binding affinity and selectivity by forming specific interactions with amino acid residues within the ATP-binding site.

The inhibition of CDK activity by N-9H-purin-6-ylisoleucine would lead to a halt in cell cycle progression, a phenomenon known as cell cycle arrest.[3][5] The specific phase of the cell cycle at which the arrest occurs would depend on the particular CDK(s) inhibited. For instance, inhibition of CDK4/6, which are crucial for the G1 to S phase transition, would result in a G1 arrest.[3][6] Inhibition of CDK2, which is also involved in the G1/S transition and S phase progression, could also lead to a G1 or S phase arrest. Inhibition of CDK1, the primary mitotic CDK, would cause a G2/M arrest.[11]

The following diagram illustrates the proposed mechanism of action:

Figure 1: Proposed mechanism of N-9H-purin-6-ylisoleucine as a CDK inhibitor, leading to cell cycle arrest and inhibition of proliferation.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesis that N-9H-purin-6-ylisoleucine acts as a CDK inhibitor, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for researchers to assess the compound's activity.

In Vitro Kinase Activity Assay

This assay directly measures the ability of N-9H-purin-6-ylisoleucine to inhibit the enzymatic activity of purified CDKs. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12][13][14][15] Here, we describe a generic protocol for a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in the reaction after a kinase reaction. A lower ATP level indicates higher kinase activity, and vice versa. Inhibition of the kinase by the test compound will result in a higher level of remaining ATP.

Materials:

-

Purified recombinant CDK/Cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E, CDK1/Cyclin B)

-

Kinase substrate (e.g., a peptide or protein substrate for the specific CDK)

-

ATP

-

N-9H-purin-6-ylisoleucine (dissolved in a suitable solvent, e.g., DMSO)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare a serial dilution of N-9H-purin-6-ylisoleucine in the appropriate solvent.

-

Reaction Setup: In each well of the microplate, add the following components in this order:

-

Kinase assay buffer

-

N-9H-purin-6-ylisoleucine at various concentrations (or solvent control)

-

Kinase substrate

-

Purified CDK/Cyclin complex

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the recommended time (e.g., 60 minutes).

-

Stop Reaction and Detect ATP: Add the ATP detection reagent from the kit to stop the kinase reaction and initiate the luminescence signal.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of N-9H-purin-6-ylisoleucine and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Expected Results:

| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Control) | 100,000 | 0 |

| 0.01 | 95,000 | 5 |

| 0.1 | 75,000 | 25 |

| 1 | 50,000 | 50 |

| 10 | 15,000 | 85 |

| 100 | 5,000 | 95 |

Table 1: Example data from an in vitro kinase assay showing dose-dependent inhibition of a CDK by a test compound.

Figure 2: Workflow for an in vitro luminescence-based kinase activity assay.

Cell Cycle Analysis by Flow Cytometry

This experiment determines the effect of N-9H-purin-6-ylisoleucine on the distribution of cells in the different phases of the cell cycle.

Principle: Cells are treated with the compound, and then their DNA is stained with a fluorescent dye, such as propidium iodide (PI).[16] The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.[16] A flow cytometer is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[16]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

N-9H-purin-6-ylisoleucine

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed the cells in culture plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-9H-purin-6-ylisoleucine (and a vehicle control) for a specific duration (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Collect the culture medium (to include any floating cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the cells to detach them.

-

Combine the trypsinized cells with the collected medium and pellet the cells by centrifugation.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for at least 10,000 cells per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

-

Expected Results:

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 45 | 35 | 20 |

| N-9H-purin-6-ylisoleucine (1 µM) | 70 | 15 | 15 |

| N-9H-purin-6-ylisoleucine (10 µM) | 85 | 5 | 10 |

Table 2: Example data from a cell cycle analysis experiment showing a dose-dependent G1 arrest induced by a test compound.

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This technical guide has outlined the putative mechanism of action of N-9H-purin-6-ylisoleucine as a CDK inhibitor, a hypothesis grounded in the well-established activities of related 6-substituted purine derivatives. The provided experimental protocols offer a robust framework for validating this mechanism and characterizing the compound's cellular effects.

Future research should focus on:

-

Target Identification and Selectivity Profiling: Determining which specific CDKs (and other kinases) are inhibited by N-9H-purin-6-ylisoleucine and with what potency.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of N-9H-purin-6-ylisoleucine in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-9H-purin-6-ylisoleucine to optimize its potency, selectivity, and pharmacokinetic properties.

The exploration of novel purine derivatives like N-9H-purin-6-ylisoleucine holds significant promise for the development of new targeted therapies for cancer and other diseases characterized by aberrant cell proliferation. The methodologies and insights provided in this guide aim to facilitate and accelerate these important research endeavors.

References

-

Hong, C. I., Mittelman, A., & Chheda, G. B. (1978). Synthesis and biological activity of N6-(n-alkylureido)purine ribonucleosides and their 5'-phosphates. Journal of Pharmaceutical Sciences, 67(4), 569–571. [Link]

-

Wang, J. F., Zhang, L. R., Yang, Z. J., & Zhang, L. H. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425–1429. [Link]

-

Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved February 7, 2026, from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 7, 2026, from [Link]

-

Dar, M. S., & Talla, V. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

- Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Espinoza, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through in vitro phosphorylation. Chemistry & Biology, 5(12), 259-268.

- Hamilton, E., & Infante, J. R. (2016). Targeting CDK4/6 in solid tumors: a review of palbociclib, ribociclib, and abemaciclib.

- Kryštof, V., & Uldrijan, S. (2010). Cyclin-dependent kinase inhibitors as anticancer drugs. Current drug targets, 11(3), 291-302.

- Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of clinical oncology, 24(11), 1770-1783.

- Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2015). Targeting CDK6 in cancer: from concepts to novel therapies. Pharmacology & therapeutics, 153, 1-14.

- Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, checkpoints, and cancer. Journal of toxicology and environmental health, Part B, 6(3), 189-227.

- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.

- Fischer, P. M., & Lane, D. P. (2000). Inhibitors of cyclin-dependent kinases as anti-cancer therapeutics. Current medicinal chemistry, 7(12), 1213-1245.

-

Medicosis Perfectionalis. (2020, January 15). The Cell Cycle - Clear and Simple - Biology - MCAT - GCSE [Video]. YouTube. [Link]

-

MDPI. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 27(15), 4887. [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved February 7, 2026, from [Link]

- Spring, L. M., Wander, S. A., & Bardia, A. (2017). Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Current oncology reports, 19(6), 1-9.

- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews Drug discovery, 14(2), 130-146.

- O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417-430.

- Zhang, Y., & Li, H. (2014). A review of recent advances in the development of cyclin-dependent kinase inhibitors. Future medicinal chemistry, 6(12), 1385-1402.

-

ProQuest. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Retrieved February 7, 2026, from [Link]

- O'Sullivan, C. C. (2016). The cyclin D-CDK4/6-pRb-E2F axis in breast cancer: a promising therapeutic target. OncoTargets and therapy, 9, 663.

-

MDPI. (2015). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 20(9), 16946-16966. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(21), 4679-4688. [Link]

-

National Center for Biotechnology Information. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Basic Methods of Cell Cycle Analysis. Retrieved February 7, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. breastcancer.org [breastcancer.org]

- 5. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Kinase Activity Assays [promega.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

literature review of N-9H-purin-6-ylisoleucine synthesis history

An In-depth Technical Guide to the Synthesis of N-(9H-purin-6-yl)isoleucine: A Historical and Mechanistic Review

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N6-Substituted Purines

N-(9H-purin-6-yl)isoleucine belongs to the broad and biologically significant class of N6-substituted adenine derivatives. This family of compounds first gained prominence with the discovery of kinetin (N6-furfuryladenine) in 1955, a potent promoter of cell division (cytokinesis) in plants.[1][2] This discovery opened the door to a new class of plant hormones, the cytokinins, and spurred extensive synthetic efforts to explore the structure-activity relationships of N6-substituted purines. The conjugation of amino acids to the purine scaffold, creating molecules like N-(9H-purin-6-yl)isoleucine, represents a key area of this research, aiming to develop compounds with unique biological activities, from plant growth regulation to potential therapeutic applications in medicine.

This guide provides a comprehensive review of the synthetic history of N-(9H-purin-6-yl)isoleucine, focusing on the core chemical principles, the evolution of methodologies, and the critical challenges inherent in its stereospecific synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers in the efficient and reliable synthesis of this and related compounds.

Chapter 1: The Foundational Pathway: Nucleophilic Aromatic Substitution on 6-Chloropurine

The history of N-(9H-purin-6-yl)isoleucine synthesis is fundamentally tied to the development of methods for creating N6-substituted purines. The most robust and historically significant method is the nucleophilic aromatic substitution (SNAr) reaction, where the amine group of an amino acid displaces a halogen at the C6 position of the purine ring. The key to this entire field of chemistry is the availability of a suitable electrophilic purine precursor: 6-chloropurine .

The Keystone Intermediate: Synthesis of 6-Chloropurine

The synthesis of 6-chloropurine from the readily available and inexpensive starting material, hypoxanthine, is the critical first step. The established method involves the conversion of the lactam (enol) group of hypoxanthine into a chloro-substituent using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4]

The mechanism involves the initial phosphorylation of the oxygen atom of hypoxanthine by POCl₃, converting the hydroxyl group into a good leaving group. A subsequent attack by a chloride ion displaces the phosphate group, yielding the 6-chloropurine product. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which can act as a catalyst and acid scavenger.[4]

-

Materials: Hypoxanthine, Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine hypoxanthine (1 equivalent) and N,N-dimethylaniline (0.2 equivalents).

-

Carefully add phosphorus oxychloride (10-15 equivalents) to the flask in a fume hood.

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid hypoxanthine should gradually dissolve.

-

After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice. This step is highly exothermic and should be performed with care in a large beaker.

-

Neutralize the acidic solution by adding a base, such as aqueous ammonium hydroxide or sodium hydroxide, until the pH is approximately 7-8. This will precipitate the 6-chloropurine.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-chloropurine.[5][6]

-

Caption: Synthesis of the key intermediate, 6-chloropurine.

The Coupling Reaction: Synthesis of N-(9H-purin-6-yl)isoleucine

With 6-chloropurine in hand, the final step is the SNAr reaction with the amino group of L-isoleucine. The amino group acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion. This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.

-

Materials: 6-Chloropurine, L-Isoleucine, Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA), an appropriate solvent (e.g., water, n-butanol, or ethanol).

-

Procedure (Aqueous Method):

-

Dissolve L-isoleucine (1.1-1.5 equivalents) and sodium carbonate (2-3 equivalents) in water in a round-bottom flask.

-

Add 6-chloropurine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with an acid (e.g., HCl or acetic acid) to the isoelectric point of the product (typically pH 4-5) to precipitate the N-(9H-purin-6-yl)-L-isoleucine.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

-

Chapter 2: The Critical Challenge of Stereochemistry

For any biologically relevant amino acid conjugate, preserving the native stereochemistry is paramount. L-isoleucine possesses two chiral centers (at Cα and Cβ), and any loss of stereochemical integrity can drastically reduce or eliminate biological activity. While the direct SNAr coupling described above is generally stereoretentive, an alternative synthetic strategy highlights a significant pitfall: racemization .

The Racemization-Prone Pathway

An alternative synthetic design involves first coupling the purine to a molecule that will later become the carboxylic acid, and then forming the amide bond with isoleucine. For example, one could synthesize 6-carboxymethylthiopurine and then couple it with an isoleucine ester using a peptide coupling agent like dicyclohexylcarbodiimide (DCC).

However, it has been demonstrated that when an N-(purin-6-yl)-α-amino acid is activated with a coupling agent like DCC for subsequent reaction, it is highly susceptible to racemization at the α-carbon. The activation of the carboxyl group facilitates the removal of the α-proton, leading to the formation of a planar, achiral enolate or a related intermediate, which can then be protonated from either face, scrambling the stereocenter.[7]

This racemization is a well-known problem in peptide chemistry, often proceeding through an oxazolone (azlactone) intermediate. In the case of N-(purin-6-yl)-α-amino acids, the purine ring itself may participate in or exacerbate this process, although studies suggest the imidazole nitrogen atoms do not play a key role.

Caption: General mechanism of racemization during peptide coupling.

Field Insight: The propensity for racemization when using coupling agents like DCC makes this a highly undesirable route for synthesizing stereochemically pure N-(9H-purin-6-yl)isoleucine. This self-validating system—where the loss of optical activity would be a clear indicator of a flawed protocol—confirms that direct SNAr is the superior method.

Chapter 3: The Recommended Synthetic Workflow

Based on a historical review and an understanding of the underlying chemical mechanisms, the most reliable and stereochemically sound method for the synthesis of N-(9H-purin-6-yl)isoleucine is the direct coupling of 6-chloropurine with L-isoleucine. This pathway avoids the use of harsh coupling agents that can induce racemization and proceeds in good yield from common starting materials.

Caption: Recommended workflow for stereoretentive synthesis.

Data Summary: Comparison of Synthetic Steps

The following table summarizes typical conditions and outcomes for the key reactions in the recommended synthetic pathway. Yields are based on literature reports for analogous transformations.

| Step | Reactants | Key Reagents & Solvents | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |

| 1 | Hypoxanthine → 6-Chloropurine | POCl₃, N,N-Dimethylaniline | ~105 | 2-4 | 85-95 | [3][5] |

| 2 | 6-Chloropurine + L-Isoleucine → Product | Na₂CO₃, H₂O | ~100 (Reflux) | 3-6 | 60-80 | [5] |

Conclusion

The synthesis of N-(9H-purin-6-yl)isoleucine is built upon the foundational chemistry of purines established over half a century ago. The cornerstone of this synthesis is the nucleophilic aromatic substitution of 6-chloropurine with L-isoleucine. While alternative routes involving peptide coupling reagents exist in principle, they are fraught with the critical risk of racemization, rendering them unsuitable for producing stereochemically pure material. Therefore, for researchers and drug development professionals, the direct SNAr pathway represents the most efficient, reliable, and stereochemically sound method. This technical guide, grounded in the historical development and mechanistic understanding of purine chemistry, provides a robust framework for the successful synthesis of this and related N6-aminoacyl purine derivatives.

References

-